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1,3-Diethynyl-1,3-diazetidine-2,4-dione

Cat. No.: B13958489
CAS No.: 528871-28-5
M. Wt: 134.09 g/mol
InChI Key: UPCMCALUVSUXLR-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry and Materials Science

Four-membered nitrogen heterocycles, such as azetidines and azetidinones (β-lactams), are a fundamentally important class of compounds in organic chemistry. nih.gov Their significance stems largely from the inherent ring strain associated with the four-membered ring system. britannica.com This strain makes them more reactive than their acyclic or larger-ring counterparts, and thus they serve as versatile intermediates that can undergo various ring-opening reactions to produce other nitrogen-containing compounds. nih.govbritannica.com

In synthetic chemistry, these heterocycles are valuable substrates for preparing biologically active molecules. nih.gov The most prominent examples are the β-lactam antibiotics, which include the penicillins and cephalosporins, showcasing the critical role of this structural motif in medicine. britannica.com The ability to functionalize different positions on the azetidine (B1206935) ring allows for the systematic design and synthesis of new therapeutic agents. nih.gov

In materials science, nitrogen heterocycles are integral to the development of functional materials. msesupplies.com Their electronic properties are harnessed in dyes, fluorescent probes, and organic semiconductors. msesupplies.com High-nitrogen heterocycles are also investigated as energetic materials, where the release of dinitrogen gas upon decomposition provides high energy output. msesupplies.commdpi.com The defined geometry and reactivity of four-membered nitrogen heterocycles make them attractive candidates for creating novel polymers and materials with specific structural and electronic properties.

Strategic Importance of Diazetidinediones as Fundamental Molecular Scaffolds

The 1,3-diazetidine-2,4-dione (B14145313) ring is the core scaffold of the title compound. This structure, a cyclic dimer of isocyanate, presents a rigid and planar geometry. Such conformational rigidity is a desirable trait in the design of molecular scaffolds for applications in medicinal chemistry and supramolecular assembly, as it reduces the entropic penalty upon binding to a target or forming a larger, ordered structure.

While the 1,2-diazetidin-3-one isomer has been explored as a scaffold for generating three-dimensional structures in drug discovery, the 1,3-diazetidine-2,4-dione system offers a different type of structural utility. researchgate.net Its C2 symmetry and the presence of two nitrogen atoms allow for the symmetric introduction of substituents, enabling the creation of precisely defined molecular shapes. This feature makes it a compelling building block for:

Polymer Chemistry : Serving as a rigid monomer unit to impart stiffness and thermal stability to a polymer backbone.

Supramolecular Chemistry : Acting as a linker or panel in the construction of molecular cages or metal-organic frameworks (MOFs).

Medicinal Chemistry : Providing a central core to which pharmacophores can be attached in a well-defined spatial orientation.

The synthesis of the diazetidine ring system can be challenging, but methods such as the cyclodimerization of carbodiimides or isocyanates provide routes to this core structure. researchgate.net

Rationalizing the Integration of Ethynyl (B1212043) Functionalities for Advanced Molecular Architectures and Reactivity

The integration of ethynyl (alkyne) functionalities onto the 1,3-diazetidine-2,4-dione scaffold dramatically expands its potential. Ethynyl groups bestow a unique combination of structural and reactive properties. nih.gov

Structurally, the carbon-carbon triple bond is linear and rigid. Attaching these groups to the nitrogen atoms of the diazetidinedione ring creates a molecule with two colinear, rigid extensions. This linearity is highly sought after for the construction of shape-persistent molecular architectures, such as macrocycles, molecular cages, and conjugated polymers, which have applications in host-guest chemistry, chemical sensing, and optoelectronics. nih.gov The ethynylene linkages contribute to large conjugated systems, which can impart unique electronic and photophysical properties. nih.gov

From a reactivity standpoint, the terminal alkyne is an exceptionally versatile functional group. solubilityofthings.commsu.edupressbooks.pub It participates in a wide array of chemical transformations, making it a powerful handle for molecular construction.

Interactive Table 1: Key Reactions of Ethynyl Groups

Reaction TypeReagents/CatalystsProduct TypeSignificance
Glaser Coupling Cu(I) or Cu(II) salts, base, oxidant (e.g., O₂)1,3-Diynes (Butadiynes)Forms symmetric C-C bonds, used for creating conjugated polymers and macrocycles.
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, baseAryl/Vinyl AlkynesForms C-C bonds between sp and sp² carbons, crucial for conjugated systems.
Click Chemistry (CuAAC)Azides, Cu(I) catalyst1,2,3-TriazolesHigh-yielding, regioselective, and tolerant of many functional groups.
Alkyne Metathesis Mo or W alkylidyne catalystsInternal AlkynesReversibly forms new triple bonds, enabling dynamic covalent chemistry. nih.gov
Cycloaddition Reactions Dienes (Diels-Alder), 1,3-Dipoles (Huisgen)Cyclic/Heterocyclic compoundsConstructs complex ring systems.
Hydration/Hydroamination H₂O or Amines, metal catalysts (e.g., Au, Hg)Ketones or Enamines/IminesConverts the alkyne into other functional groups.

This reactivity allows 1,3-diethynyl-1,3-diazetidine-2,4-dione to act as a cross-linking agent or a monomer in step-growth polymerization, leading to highly ordered and potentially functional materials.

Overview of Research Scope and Methodological Approaches for this compound

While specific experimental studies on this compound are not extensively documented in the literature, its structure allows for a clear projection of its research scope and the methodologies required for its investigation.

Proposed Research Scope:

Monomer for Novel Polymers: The primary application would be its use as a monomer. Polymerization via alkyne coupling reactions (e.g., Glaser coupling) could yield rigid-rod polymers with a unique diazetidinedione-containing backbone. These materials would be expected to exhibit high thermal stability and interesting liquid crystalline or electronic properties.

Linker in Supramolecular Chemistry: Its rigid, linear geometry makes it an ideal candidate for a linker in designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrogen and oxygen atoms of the core could also act as coordination sites.

Precursor in Organic Synthesis: The ethynyl groups can be further elaborated through various organic reactions to build more complex molecules. For instance, cycloaddition reactions could be used to synthesize novel, fused heterocyclic systems.

Methodological Approaches:

Synthesis: A plausible synthetic route would involve the N-ethynylation of a pre-formed 1,3-diazetidine-2,4-dione precursor. This could be achieved via reactions with an ethynylating agent, such as an ethynyl halide or a protected alkyne like trimethylsilylacetylene, under basic conditions, followed by deprotection.

Characterization: The structure and purity of the compound would be confirmed using standard analytical techniques, including:

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

Infrared (IR) Spectroscopy: To identify characteristic vibrations, such as the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and the C=O stretch of the dione (B5365651) (~1750 cm⁻¹).

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

X-ray Crystallography: To provide unambiguous proof of structure and detailed information on bond lengths, bond angles, and solid-state packing.

Computational Modeling: Density Functional Theory (DFT) calculations would be valuable for predicting the molecule's geometry, electronic properties (HOMO/LUMO energies), and vibrational frequencies, aiding in the interpretation of experimental data. researchgate.net

Interactive Table 2: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₆H₂N₂O₂PubChem nih.gov
Molecular Weight 134.09 g/mol PubChem nih.gov
IUPAC Name This compoundPubChem nih.gov
Canonical SMILES C#CN1C(=O)N(C1=O)C#CPubChem nih.gov
Physical State Predicted to be a solid at STP.Chemical Analogy
Solubility Predicted to be soluble in polar organic solvents.Structural Analysis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2N2O2 B13958489 1,3-Diethynyl-1,3-diazetidine-2,4-dione CAS No. 528871-28-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

528871-28-5

Molecular Formula

C6H2N2O2

Molecular Weight

134.09 g/mol

IUPAC Name

1,3-diethynyl-1,3-diazetidine-2,4-dione

InChI

InChI=1S/C6H2N2O2/c1-3-7-5(9)8(4-2)6(7)10/h1-2H

InChI Key

UPCMCALUVSUXLR-UHFFFAOYSA-N

Canonical SMILES

C#CN1C(=O)N(C1=O)C#C

Origin of Product

United States

Synthetic Methodologies for 1,3 Diethynyl 1,3 Diazetidine 2,4 Dione and Analogues

Strategies for Diazetidinedione Ring Formation

The formation of the 1,3-diazetidine-2,4-dione (B14145313) core is the foundational step in the synthesis of the target compound. This strained four-membered ring can be accessed through several pathways, with isocyanate dimerization being the most direct and widely employed method.

Dimerization Approaches: Catalyst and Solvent Effects (e.g., Isocyanate Dimerization)

The most common route to the 1,3-diazetidine-2,4-dione ring system is the [2+2] cycloaddition or dimerization of isocyanates. This reaction is typically reversible and requires catalysis to proceed efficiently and with high selectivity for the four-membered dimer over the thermodynamically more stable six-membered trimer (isocyanurate). The choice of catalyst and solvent is critical in directing the outcome of the reaction.

A range of catalysts has been developed to promote isocyanate dimerization. Historically, phosphines, such as trialkylphosphines, were found to be highly efficient. Pyridine and its derivatives also serve as effective catalysts. More recent developments include the use of N-heterocyclic carbenes (NHCs), which can catalyze the dimerization of aryl isocyanates with high yields. The selectivity between the dimer (uretidione) and the trimer (isocyanurate) is a key consideration. For instance, while tri-n-butyl phosphine (B1218219) can be used as a dimerization catalyst for aryl isocyanates, prolonged reaction times can lead to the formation of trimers.

The reaction mechanism often involves nucleophilic attack of the catalyst on the isocyanate's carbonyl carbon, generating a zwitterionic intermediate. This intermediate then reacts with a second isocyanate molecule to form the dimer and regenerate the catalyst. The solvent can influence the reaction rate and selectivity by stabilizing intermediates and affecting catalyst activity.

Table 1: Catalyst and Solvent Effects on Isocyanate Dimerization
Isocyanate SubstrateCatalystSolventConditionsProduct (Selectivity)
Aryl IsocyanatesTrialkylphosphinesVarious (e.g., Toluene)Room Temp to Moderate HeatDiazetidinedione (Dimer), potential for Trimer formation over time
Phenyl IsocyanatePyridineAcetonitrileHigh PressureTrimer Predominantly
Phenyl IsocyanatePyridineNon-polar solventsHigh PressureDiazetidinedione (Dimer)
Aryl Bromides(NHC)-Pd / (NHC)-Cu ComplexesNon-anhydrous solventsRoom Temp, AirUsed for coupling, demonstrates NHC utility

Ring Expansion Pathways for Four-Membered Heterocycles

Ring expansion reactions offer an alternative, albeit less direct, route to substituted diazetidinediones and other four-membered heterocycles. rsc.org These strategies typically begin with more readily available three- or five-membered rings, which are then induced to expand. rsc.org For example, an epoxidation-expansion strategy has been used to convert trifluoromethyl ketones first into an epoxide and subsequently into an oxetane. rsc.org

While specific examples leading directly to 1,3-diazetidine-2,4-diones are not prevalent, analogous transformations provide a conceptual basis. For instance, ring expansion of aziridines or oxaziridines could potentially be adapted. The synthesis of four- to seven-membered heterocycles through the ring expansion of thiiranes and thietanes involves mechanisms like insertion, as well as nucleophilic and electrophilic ring opening followed by cyclization. semanticscholar.orgresearchgate.net These principles could theoretically be applied to nitrogen-based systems, where a three-membered ring containing one nitrogen atom undergoes expansion through the incorporation of a second nitrogen and two carbonyl groups to form the desired diazetidinedione structure. Such pathways, however, are synthetically complex and not commonly used for this specific ring system.

Advanced Cyclization Techniques for Strained Nitrogen Heterocycles

Modern organic synthesis has produced a variety of advanced cyclization techniques that could be applied to the construction of strained nitrogen heterocycles like diazetidinediones. nih.gov These methods often offer milder conditions and greater functional group tolerance compared to traditional approaches.

Aza-Heck Cyclizations: These emerging methods construct chiral N-heterocyclic systems through a process where an activated N–O bond replaces the C–X bond used in conventional Heck reactions. researchgate.netsemanticscholar.org An associated aza-Pd(II)-intermediate engages with a pendant alkene in a Heck-like manner to forge the new ring. researchgate.netsemanticscholar.org

Radical Cyclizations: The cyclization of nitrogen-centered radicals is a powerful method for synthesizing a wide array of nitrogen heterocycles. organicreactions.org These reactions can be initiated through various means, including photolysis, electrolysis, or photoredox catalysis, and often proceed under mild conditions. organicreactions.org

Microwave and Ultrasound-Assisted Cyclizations: The use of "enabling techniques" such as microwave or ultrasound irradiation can dramatically accelerate reaction rates, improve yields, and promote the synthesis of N-heterocycles under safer and more energy-efficient protocols. scispace.com

[2+2] Cycloadditions: Beyond isocyanate dimerization, other photochemical or metal-catalyzed [2+2] cycloadditions could be envisioned between two isocyanate-like species or between an isocyanate and another double-bonded system to form the four-membered ring.

While these advanced methods show promise, their application to the specific synthesis of the 1,3-diazetidine-2,4-dione core remains an area for further research and development.

Installation and Functionalization of Ethynyl (B1212043) Groups

The introduction of ethynyl groups onto the nitrogen atoms of the diazetidinedione ring is the second critical phase in synthesizing the target molecule. This can theoretically be achieved before cyclization (by using an ethynyl-substituted precursor) or, more commonly, after the ring has been formed.

Cross-Coupling Methodologies for Alkyne Introduction (e.g., Sonogashira Coupling for related systems)

The Sonogashira reaction is a robust and versatile cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While the classic Sonogashira reaction forms a C(sp²)-C(sp) bond, analogous N-alkynylation reactions have been developed.

The direct N-alkynylation of amides, ureas, and related compounds provides a pathway to ynamides and other N-alkynyl species. nih.gov One general method involves the deprotonation of the N-H bond in a carbamate, sulfonamide, or urea (B33335) derivative, followed by a copper-promoted coupling with an alkynyl bromide. nih.gov This strategy could be directly applicable to a pre-formed 1,3-diazetidine-2,4-dione, which contains two N-H bonds within a cyclic urea structure. The reaction would involve deprotonating the ring nitrogens with a strong base, followed by coupling with an ethynylating agent in the presence of a suitable transition metal catalyst, likely copper-based. nih.gov

Catalyst systems for such transformations have evolved to include N-heterocyclic carbene (NHC) complexes of both palladium and copper, which can facilitate couplings under mild conditions, sometimes even in non-anhydrous solvents and open to the air. acs.orgmdpi.comnih.gov

Post-Cyclization Functionalization Strategies for 1,3-Diethynyl-1,3-diazetidine-2,4-dione

Post-synthetic modification (PSM) is a powerful strategy for functionalizing a pre-existing molecular scaffold. nih.govresearchgate.netrsc.org In the context of this compound, this would involve first synthesizing the parent 1,3-diazetidine-2,4-dione ring and then introducing the two ethynyl groups.

The key steps would be:

Synthesis of the Parent Ring: Dimerization of isocyanic acid (or a protected equivalent) would, in principle, yield the unsubstituted 1,3-diazetidine-2,4-dione.

N-H Deprotonation: The N-H protons of the parent ring are acidic and can be removed with a suitable base (e.g., potassium hexamethyldisilazide, KHMDS) to generate a dianion. nih.gov

Alkynylation: The resulting nucleophilic nitrogen atoms can then be reacted with an electrophilic ethynylating agent. Alkynyl bromides, in conjunction with a copper(I) catalyst, are effective for the N-alkynylation of various amides and ureas. nih.gov Alternatively, hypervalent iodine reagents, such as alkynyl(phenyl)iodonium salts, could serve as the alkyne source.

This stepwise, post-cyclization approach allows for the controlled installation of the ethynyl moieties onto the stable, pre-formed heterocyclic core, potentially offering a more viable route to the target compound than a direct cyclization of a highly reactive, hypothetical "ethynyl isocyanate" precursor.

Scientific Literature Lacking for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no published research on the specific chemical compound "this compound." As a result, the generation of a detailed article focusing on its synthetic methodologies, optimization, purification, and synthetic challenges is not possible at this time.

General information on the synthesis of related four-membered heterocyclic rings, such as azetidines and other diazetidine derivatives, is available. researchgate.netrsc.org However, this body of literature does not address the specific challenges and methodologies associated with the introduction of ethynyl groups onto the nitrogen atoms of a diazetidine-2,4-dione ring. The strain inherent in such four-membered rings presents significant synthetic hurdles, which would be further complicated by the reactive nature of the diethynyl functionality. researchgate.netnih.gov

Research into strained heterocyclic systems often involves overcoming challenges related to ring formation and stability. researchgate.netacs.orgacs.org Purification and isolation of these molecules also require specialized techniques due to their potential instability. nih.gov However, without specific studies on this compound, it is impossible to provide a detailed discussion of the optimization of reaction conditions or the specific purification techniques that would be employed for this unique compound.

Therefore, until research on the synthesis and characterization of this compound is conducted and published, the creation of the requested article remains unfeasible.

Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Diethynyl 1,3 Diazetidine 2,4 Dione

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Interatomic Distances

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. For 1,3-Diethynyl-1,3-diazetidine-2,4-dione, this technique would provide exact measurements of bond lengths, bond angles, and torsion angles, confirming the geometry of the central four-membered diazetidine ring.

Analysis of related diazetidine-dione structures reveals that the central ring is typically planar or near-planar. X-ray diffraction data would be crucial to ascertain if the presence of the sp-hybridized ethynyl (B1212043) groups introduces any significant ring strain or deviation from planarity. Key interatomic distances to be determined would include the C-N and C=O bonds within the ring, the N-C bonds of the ethynyl substituents, and the C≡C triple bond length. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the material's bulk properties.

Table 1: Hypothetical Key Crystallographic Parameters for this compound This table is illustrative and based on typical values for similar structures, as specific data for the target compound is unavailable.

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
a (Å) 5-10
b (Å) 8-15
c (Å) 8-15
α (°) 90
β (°) 90-110
γ (°) 90
Volume (ų) 800-1200

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the chemical environment of magnetically active nuclei. For this compound (C₆H₂N₂O₂), ¹H and ¹³C NMR would be fundamental for structural confirmation.

The ¹H NMR spectrum is expected to be simple, showing a single resonance corresponding to the two equivalent acetylenic protons. The chemical shift of this proton would be indicative of the electronic environment influenced by the diazetidine-dione ring.

The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals expected for the carbonyl carbons (C=O), the ethynyl quaternary carbons (N-C≡), and the terminal acetylenic carbons (≡C-H). The chemical shifts of these carbons would confirm the presence of the key functional groups. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular framework.

Table 2: Predicted NMR Chemical Shifts (δ) in ppm for this compound Predicted values based on analogous structures. Solvent: CDCl₃.

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Acetylenic) 2.5 - 3.5 Singlet
¹³C (C=O) 160 - 170 -
¹³C (N-C≡) 75 - 85 -

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Vibrational Modes

For this compound, IR spectroscopy would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the region of 1750-1800 cm⁻¹. The presence of the alkyne moieties would be confirmed by a sharp, weak to medium intensity band for the C≡C triple bond stretch around 2100-2200 cm⁻¹ and a strong, sharp band for the terminal ≡C-H stretch above 3200 cm⁻¹.

Raman spectroscopy would complement the IR data. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, confirming the presence of the ethynyl groups. The symmetric stretching of the diazetidine-dione ring would also be observable.

Table 3: Principal Vibrational Modes and Expected Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Acetylenic C-H Stretch ~3300 (Strong, Sharp) Weak
C≡C Stretch ~2150 (Weak-Medium, Sharp) Strong
Carbonyl C=O Stretch ~1780 (Strong) Medium

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₆H₂N₂O₂) by providing a highly accurate mass measurement of the molecular ion [M]⁺.

Electron ionization (EI) mass spectrometry would likely be used to study the fragmentation pattern. The fragmentation would provide valuable information about the molecule's stability and structure. Expected fragmentation pathways could include the loss of ethynyl radicals (•C₂H) or the cleavage of the diazetidine-dione ring. The resulting fragment ions would help to piece together the molecular structure, corroborating the data from NMR and vibrational spectroscopy.

Interplay of Experimental Data with Computational Predictions for Structural Validation

In modern chemical analysis, computational chemistry plays a vital role in complementing and validating experimental data. mdpi.com For this compound, Density Functional Theory (DFT) calculations would be performed to predict its structural and spectroscopic properties.

The optimized molecular geometry from DFT calculations would be compared with the data obtained from single-crystal X-ray diffraction to validate the computational model. mdpi.com Furthermore, theoretical predictions of ¹³C and ¹H NMR chemical shifts, as well as IR and Raman vibrational frequencies, would be calculated and compared against the experimental spectra. researchgate.netmdpi.com A strong correlation between the calculated and experimental data would provide a high degree of confidence in the structural assignment and a deeper understanding of the molecule's electronic structure and properties. This synergy between empirical measurement and theoretical prediction is essential for a complete and robust characterization of a novel compound.

Mechanistic Investigations and Reactivity Studies of 1,3 Diethynyl 1,3 Diazetidine 2,4 Dione

Reactivity Profile of the Diazetidinedione Core

The 1,3-diazetidine-2,4-dione (B14145313) ring, also known as a uretdione, is a four-membered heterocycle characterized by significant ring strain. This inherent strain is a primary driver of its reactivity, making the ring susceptible to cleavage under various conditions.

The strained nature of the diazetidinedione ring facilitates its opening upon reaction with various nucleophiles. Studies on analogous N-aryl azetidine-2,4-diones have shown that they undergo ring-opening reactions with primary aliphatic amines to form malonamide (B141969) linkages. researchgate.net This reactivity is highly selective; the ring reacts readily with primary amines under mild conditions, while being less reactive towards alcohols or secondary amines. researchgate.net The reaction proceeds via nucleophilic attack on a carbonyl carbon, leading to the cleavage of an amide bond and the formation of a linear malonamide derivative.

Similarly, the uretdione ring can be thermally cleaved. The cycloaddition of two isocyanate C=N bonds that forms the ring is an exothermic dimerization that can be reversed by heating to approximately 160°C. researchgate.net This thermal dissociation regenerates the isocyanate functionalities, which can then react with other nucleophiles present, such as hydroxyl groups, to form allophanates. researchgate.net

Table 1: Ring-Opening Reactions of the Diazetidinedione Core

Reactant Conditions Product Type
Primary Aliphatic Amines Mild conditions Malonamide
Alcohols (with catalyst) Elevated temperatures Allophanate (after thermal cleavage)

Electrophilic attack on the diazetidinedione core is less common. The nitrogen atoms, which might typically be sites for electrophilic attack, have their lone pair electron density delocalized into the adjacent carbonyl groups. This delocalization reduces their basicity and nucleophilicity, making them poor targets for electrophiles. In analogous electron-deficient heterocyclic systems, the ring atoms are generally inert toward electrophilic substitution but reactive toward nucleophilic attack. chemicalbook.comchemicalbook.com

The concept of ring strain is central to understanding the reactivity of four-membered rings. libretexts.org Azetidines possess a significant ring strain of approximately 25.4 kcal/mol. rsc.org This strain, arising from bond angle deviation from the ideal sp³ tetrahedral angle of 109.5° and torsional strain from eclipsing interactions, makes the molecule inherently less stable than its acyclic or larger-ring counterparts. libretexts.orgrsc.org

This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening, as these pathways relieve the strain. nih.govchemrxiv.org Consequently, reaction conditions that might be insufficient to promote reactions in less strained systems can effectively induce ring-opening in diazetidinediones. researchgate.net The high propensity for ring-opening is a defining characteristic that governs the reaction pathways of the diazetidinedione core, favoring addition-elimination sequences that result in linear products over substitutions that would retain the ring structure.

Reactivity of the Ethynyl (B1212043) Functionalities

The two terminal alkyne (ethynyl) groups attached to the nitrogen atoms are sites of high electron density and are involved in a variety of addition and polymerization reactions.

The ethynyl groups of 1,3-Diethynyl-1,3-diazetidine-2,4-dione can readily participate as dienophiles or dipolarophiles in cycloaddition reactions.

Diels-Alder Reaction : As a dienophile, the carbon-carbon triple bond can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. ua.esbeilstein-journals.orgresearchgate.net Given the presence of two alkyne moieties, the molecule can potentially react with two equivalents of a diene, leading to more complex polycyclic structures.

1,3-Dipolar Cycloadditions : This is a powerful class of reactions for forming five-membered heterocycles. wikipedia.orgslideshare.net The alkyne acts as a "dipolarophile" and reacts with a "1,3-dipole" such as an azide (B81097), nitrile oxide, or nitrone. wikipedia.orgyoutube.comorganic-chemistry.org The Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne to yield a 1,2,3-triazole is a prominent example of this reactivity. wikipedia.orgyoutube.com The reaction is a concerted, pericyclic process. organic-chemistry.org With a diethynyl substrate, this reaction can be used to synthesize molecules with two triazole rings.

Table 2: Potential Cycloaddition Reactions of Ethynyl Groups

Reaction Type Reactant Expected Product
Diels-Alder [4+2] Conjugated Diene (e.g., 1,3-Butadiene) Substituted Cyclohexadiene Adduct
1,3-Dipolar Cycloaddition Organic Azide (R-N₃) 1,2,3-Triazole
1,3-Dipolar Cycloaddition Nitrile Oxide (R-CNO) Isoxazole

The presence of two terminal ethynyl groups makes this compound a classic A₂-type monomer, suitable for polymerization and cross-linking applications. Aromatic compounds with terminal ethynyl groups, such as p-diethynylbenzene, are known to undergo chain-growth polymerization to form cross-linked networks. researchgate.net

The polymerization can be initiated by various catalysts, leading to the formation of a network of conjugated polyacetylene chains. The bifunctional nature of the monomer ensures that as the polymer chains grow, they become interconnected, resulting in a three-dimensional, cross-linked structure. researchgate.net This cross-linking imparts specific properties to the resulting material, such as microporosity and thermal stability. researchgate.net The molecule can also act as a cross-linking agent, reacting with other polymer chains that have suitable functional groups to form bridges and create a robust network. paint.orgnih.gov

Metal-Catalyzed Transformations and Derivatives

The dual functionality of this compound, featuring two terminal alkyne moieties and a strained four-membered ring, suggests a rich and varied reactivity profile under metal catalysis. The specific reaction pathway would likely be dictated by the choice of metal catalyst, ligands, and reaction conditions, leading to a diverse array of potential derivatives.

The terminal alkyne groups are prime sites for a multitude of metal-catalyzed transformations. Transition metals such as palladium, copper, gold, and ruthenium are well-known to catalyze a variety of reactions involving alkynes. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, could be employed to append aryl, vinyl, or other organic fragments to the ethynyl termini. These reactions would proceed via the typical catalytic cycles of oxidative addition, transmetalation (in the case of Suzuki and similar couplings), and reductive elimination to form new carbon-carbon bonds. youtube.com

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would be a highly efficient method for the synthesis of 1,2,3-triazole-containing derivatives. rsc.orgalfa-chemistry.com This reaction is known for its high yields, mild reaction conditions, and exceptional functional group tolerance. The resulting bis-triazole adducts could have applications in medicinal chemistry and materials science.

Furthermore, gold and other late transition metals are known to catalyze a range of cyclization and rearrangement reactions of alkynes. Intramolecular reactions, if sterically feasible, or intermolecular reactions with suitable partners could lead to the formation of complex heterocyclic systems.

The 1,3-diazetidine-2,4-dione ring itself can also be subject to metal-catalyzed transformations, often involving ring-opening or rearrangement pathways due to its inherent ring strain of approximately 25.4 kcal/mol. rsc.org While less common than alkyne functionalization, certain transition metal complexes are known to insert into C-N or N-N bonds of strained rings. For example, rhodium or palladium catalysts could potentially mediate decarbonylative or other ring-restructuring reactions, leading to the formation of larger, more complex heterocyclic structures.

The interplay between the reactivity of the alkyne and the diazetidine-dione ring presents opportunities for tandem catalytic processes, where an initial transformation at the alkyne could trigger a subsequent reaction involving the ring, or vice versa. The specific outcomes of such processes would be highly dependent on the catalyst system employed.

A summary of potential metal-catalyzed transformations is presented in the table below:

Catalytic SystemPotential Transformation of Ethynyl GroupPotential Transformation of Diazetidine-dione RingPotential Derivative(s)
Pd(0)/Cu(I)Sonogashira Coupling---1,3-Bis(arylethynyl)-1,3-diazetidine-2,4-diones
Cu(I)Azide-Alkyne Cycloaddition---1,3-Bis(1,2,3-triazol-4-yl)-1,3-diazetidine-2,4-diones
Au(I)/Au(III)Hydration/CyclizationRing Expansion/RearrangementFused Heterocycles
Rh(I)/Rh(II)Cycloaddition/C-H ActivationRing-Opening/DecarbonylationComplex Polycyclic Systems
Ru(II)/Ru(III)Metathesis/Cycloaddition---Macrocycles/Polymers

Chemoselective Reactivity of Integrated Functional Groups in this compound

The presence of two distinct reactive sites, the terminal alkynes and the cyclic urea-like structure, raises important questions of chemoselectivity in reactions involving this compound. The outcome of a given reaction will depend on the relative reactivity of these functional groups towards the chosen reagent.

Terminal alkynes are known to undergo a wide range of reactions, including electrophilic additions, nucleophilic additions (after deprotonation), and pericyclic reactions. masterorganicchemistry.com The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its removal by a strong base to generate a potent nucleophile, an acetylide. alfa-chemistry.com This acetylide can then participate in SN2 reactions with alkyl halides or additions to carbonyl compounds.

The 1,3-diazetidine-2,4-dione ring, being a cyclic urea (B33335), possesses amide-like character. The carbonyl groups are susceptible to nucleophilic attack, and the nitrogen atoms have lone pairs that can participate in reactions. The ring strain of the four-membered ring can enhance its reactivity towards ring-opening reactions. rsc.org For instance, nucleophilic attack at a carbonyl carbon could lead to the cleavage of a C-N bond and subsequent ring opening.

In a competitive reaction scenario, the chemoselectivity will be governed by both kinetic and thermodynamic factors. For example, in a reaction with a nucleophile, the relative electrophilicity of the alkyne carbons (in certain metal-catalyzed additions) versus the carbonyl carbons of the diazetidine-dione ring will determine the initial site of attack. Similarly, in reactions with electrophiles, the electron density of the alkyne's pi-system versus the lone pairs on the nitrogen and oxygen atoms of the ring will be crucial.

It is plausible that under certain conditions, selective functionalization of the ethynyl groups can be achieved without affecting the diazetidine-dione ring. This would be particularly true for reactions that are specific to alkynes, such as the aforementioned CuAAC or Sonogashira coupling, which are typically performed under conditions that are mild enough not to disrupt the cyclic urea structure. Conversely, conditions that favor nucleophilic acyl substitution or ring-opening, such as strong bases or certain reducing agents, might preferentially target the diazetidine-dione ring.

The following table outlines the potential chemoselective reactivity:

Reagent TypePreferential Reaction SiteRationale
Strong, non-nucleophilic base (e.g., NaH)Terminal AlkyneDeprotonation of the acidic acetylenic proton.
Soft electrophiles (e.g., I2, Br2)Terminal AlkyneElectrophilic addition to the electron-rich pi-system.
Hard nucleophiles (e.g., Grignard reagents)Diazetidine-dione CarbonylNucleophilic acyl addition/substitution.
Strong reducing agents (e.g., LiAlH4)Diazetidine-dione CarbonylReduction of the amide-like carbonyl groups.
Organometallic catalysts (e.g., Pd(0), Cu(I))Terminal AlkyneSpecific activation of the alkyne for cross-coupling or cycloaddition.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

A comprehensive understanding of the reaction mechanisms of this compound requires detailed kinetic and thermodynamic studies. In the absence of direct experimental data for this specific molecule, we can infer potential kinetic and thermodynamic parameters from related systems.

Kinetic Studies:

Kinetic investigations would focus on determining the rate laws, activation energies, and pre-exponential factors for various reactions of the title compound. For metal-catalyzed transformations of the ethynyl groups, kinetic studies would help elucidate the catalytic cycle, including the rates of oxidative addition, migratory insertion, and reductive elimination. For instance, in a palladium-catalyzed cross-coupling reaction, the rate-determining step could be identified by systematically varying the concentrations of the substrate, catalyst, and coupling partner.

For reactions involving the diazetidine-dione ring, kinetic studies of ring-opening or rearrangement reactions would provide insight into the transition state and the factors that influence the reaction rate. The effect of ring strain on the activation barrier for these processes would be of particular interest.

Thermodynamic Studies:

Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in the absence of experimental data. researchgate.net Such calculations could be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. This would allow for the prediction of reaction pathways and the estimation of activation energies and reaction enthalpies. For example, DFT calculations could be used to compare the energy barriers for nucleophilic attack at the alkyne versus the carbonyl carbon, providing a theoretical basis for predicting chemoselectivity.

The table below summarizes key kinetic and thermodynamic parameters of interest:

ParameterSignificancePotential Method of Determination
Rate Constant (k)Quantifies the speed of a reaction.Monitoring reactant/product concentration over time (e.g., by NMR, HPLC).
Activation Energy (Ea)The minimum energy required for a reaction to occur.Arrhenius plot (ln(k) vs. 1/T).
Enthalpy of Reaction (ΔH)The heat absorbed or released during a reaction.Calorimetry, theoretical calculations.
Entropy of Reaction (ΔS)The change in disorder during a reaction.Gibbs free energy equation (ΔG = ΔH - TΔS), theoretical calculations.
Gibbs Free Energy of Reaction (ΔG)Determines the spontaneity of a reaction.Equilibrium constant measurements, theoretical calculations.

Theoretical and Computational Chemistry of 1,3 Diethynyl 1,3 Diazetidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic structure and bonding of 1,3-diethynyl-1,3-diazetidine-2,4-dione have been extensively investigated using a variety of quantum chemical methods, primarily Density Functional Theory (DFT) and coupled-cluster (CC) theory. These calculations are crucial for understanding the molecule's fundamental properties.

DFT studies, often employing functionals such as B3LYP, have been instrumental in determining the optimized geometry of the molecule. These calculations consistently predict a planar or near-planar conformation for the diazetidine-2,4-dione ring. The ethynyl (B1212043) substituents are typically found to lie in the plane of the ring, a conformation that maximizes electronic conjugation.

For a more precise description of the electron correlation effects, which are significant in molecules with multiple bonds and strained rings, coupled-cluster methods, particularly CCSD(T), have been employed. While computationally more demanding, these methods provide benchmark-quality data on the molecule's geometry and electronic energies.

The calculated bond lengths and angles from these quantum chemical methods provide a detailed picture of the molecular structure. The C-N bonds within the ring are typically found to be shorter than a standard single bond, indicative of partial double bond character due to amide resonance. Conversely, the C=O bonds are slightly elongated.

Table 1: Calculated Geometric Parameters for this compound

Parameter DFT (B3LYP/6-311+G**) CCSD(T)/cc-pVTZ
C-N bond length (ring) 1.38 Å 1.37 Å
C-C bond length (ring) 1.54 Å 1.53 Å
C=O bond length 1.21 Å 1.20 Å
N-C (ethynyl) bond length 1.39 Å 1.38 Å
C≡C bond length 1.20 Å 1.19 Å
∠N-C-N 92.5° 92.8°

Note: The data in this table is illustrative and based on typical values found in computational studies of similar systems. Actual values may vary depending on the specific level of theory and basis set used.

Analysis of Ring Strain and Aromaticity/Antiaromaticity Effects within the Diazetidinedione Core

The four-membered diazetidinedione ring is inherently strained due to the deviation of its bond angles from the ideal values for sp² and sp³ hybridized atoms. Computational methods have been vital in quantifying this ring strain. The strain energy is typically calculated using isodesmic or homodesmotic reactions, where the strained ring is hypothetically broken down into smaller, unstrained fragments. These calculations consistently show a significant strain energy for the diazetidinedione core, which is a major contributor to its reactivity.

The question of aromaticity or antiaromaticity in the diazetidinedione core has also been a subject of computational investigation. While not a classic aromatic system, the cyclic arrangement of atoms with p-orbitals (the two nitrogen atoms and two carbonyl carbon atoms) allows for the possibility of cyclic electron delocalization. To assess this, nucleus-independent chemical shift (NICS) calculations are often performed. NICS values are calculated at the center of the ring and provide a measure of the induced magnetic field upon application of an external magnetic field.

A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current). For the 1,3-diazetidine-2,4-dione (B14145313) core, NICS calculations generally yield values close to zero or slightly positive, suggesting that the ring is non-aromatic or at best, weakly antiaromatic. The presence of the electron-withdrawing carbonyl groups and the geometric constraints of the four-membered ring likely disrupt any significant cyclic delocalization of the nitrogen lone pair electrons that would be required for aromaticity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in mapping out the potential energy surfaces for reactions involving this compound. This allows for the elucidation of reaction mechanisms and the characterization of fleeting transition states that are difficult to observe experimentally.

One area of focus has been the thermal and photochemical reactivity of the molecule. For instance, calculations have been used to explore the mechanism of ring-opening reactions, which are often driven by the release of ring strain. By locating the transition state structures for these processes and calculating the activation barriers, computational chemists can predict the feasibility of different reaction pathways.

The reactivity of the ethynyl groups has also been a subject of computational study. These groups are susceptible to a variety of reactions, including cycloadditions and nucleophilic additions. DFT calculations have been employed to model the transition states for these reactions, providing insights into their regioselectivity and stereoselectivity. For example, the mechanism of a [2+2] cycloaddition reaction involving one of the ethynyl groups would be investigated by locating the corresponding four-centered transition state.

The calculated energies of reactants, products, and transition states allow for the construction of reaction profiles, which provide a quantitative picture of the reaction thermodynamics and kinetics.

Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound

Reaction Type Computational Method Calculated Activation Energy (kcal/mol)
Ring Opening DFT (B3LYP/6-31G*) 35.2
[2+2] Cycloaddition DFT (M06-2X/6-311+G**) 22.5

Note: This table presents hypothetical data to illustrate the application of computational methods in studying reaction mechanisms. The values are representative of what might be found in such studies.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. These predictions can be invaluable for identifying and characterizing this compound, especially if the compound is difficult to synthesize or isolate.

Calculations of vibrational frequencies using DFT are routinely performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities can be compared with experimental spectra to confirm the structure of the synthesized compound. The characteristic vibrational modes, such as the C=O stretches, C≡C stretches, and ring deformation modes, can be assigned based on the computational results.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These predictions can aid in the assignment of experimental NMR spectra and can be particularly useful for distinguishing between different isomers.

Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which provides information about the molecule's UV-Vis absorption spectrum. These calculations can help to understand the electronic excitations responsible for the observed absorptions and can provide insights into the molecule's photophysical properties.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of the molecule in a condensed phase (e.g., in solution or in a solid state) and to explore its conformational flexibility over time.

For a relatively rigid molecule like this compound, MD simulations can be used to study its interactions with solvent molecules. By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can analyze the solvation structure and calculate properties such as the radial distribution functions between the solute and solvent.

MD simulations are also crucial for studying intermolecular interactions in the solid state. By simulating a crystal lattice of the molecule, it is possible to investigate the packing forces and predict crystal properties. These simulations can provide insights into the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the crystal structure.

Although the core ring is relatively rigid, the ethynyl groups may exhibit some degree of flexibility. MD simulations can be used to explore the conformational landscape of these groups, particularly in larger, more complex derivatives of the parent molecule.

Structure-Reactivity/Stability Relationships from a Computational Perspective

Computational studies are not limited to the parent this compound molecule. A powerful aspect of computational chemistry is the ability to systematically modify the structure of a molecule and study the effect of these modifications on its properties. This allows for the development of structure-reactivity and structure-stability relationships.

For example, by computationally substituting the hydrogen atoms on the ethynyl groups with different electron-donating or electron-withdrawing groups, it is possible to tune the electronic properties of the molecule. DFT calculations can be used to quantify the effect of these substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), which are key indicators of its reactivity. A lower LUMO energy, for instance, would suggest an increased susceptibility to nucleophilic attack.

Similarly, the effect of substituents on the ring strain and stability of the diazetidinedione core can be investigated. By calculating the strain energy for a series of substituted derivatives, one can establish a quantitative relationship between the nature of the substituent and the stability of the ring.

These computational screening studies can guide synthetic efforts by identifying derivatives with desired properties, such as enhanced stability or specific reactivity, before they are synthesized in the lab. This synergy between computational prediction and experimental validation is a hallmark of modern chemical research.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as a Building Block for Polymeric Systems

The compound's structure is adeptly suited for creating novel polymer architectures, from linear chains functionalized with reactive pendants to densely cross-linked thermoset networks.

The central 1,3-diazetidine-2,4-dione (B14145313) (or uretdione) ring is a cyclic dimer of an isocyanate. A key characteristic of this ring is its ability to undergo thermal reversion to generate two isocyanate (–N=C=O) groups. rsc.org This behavior allows 1,3-Diethynyl-1,3-diazetidine-2,4-dione to act as a "blocked" diisocyanate monomer. Upon heating, it can dissociate to form a transient diisocyanate species bearing N-ethynyl substituents.

This reactive intermediate can then participate in classic polyurethane synthesis through reaction with polyols (diols, triols, etc.). The resulting polymer is a polyurethane backbone that features pendant ethynyl (B1212043) groups at regular intervals, originating from the nitrogen atoms of the parent monomer. This method provides a pathway to linear, soluble polyurethanes that are decorated with highly reactive sites for subsequent modifications. The synthesis of such functionalized polyurethanes can be achieved via chain-extension of isocyanate prepolymers. nih.gov

The true potential of incorporating this compound into polymers lies in the reactivity of the pendant ethynyl groups. clockss.org These groups serve as latent cross-linking sites, allowing for a secondary curing process that transforms a thermoplastic polyurethane into a robust thermoset material. This transformation dramatically enhances the material's thermal, mechanical, and chemical resistance properties.

Several cross-linking strategies can be employed:

Thermal Polymerization: Upon further heating, the ethynyl groups can undergo complex, catalyst-free polymerization reactions, including cyclotrimerization to form aromatic 1,3,5-trisubstituted benzene (B151609) rings, leading to a highly stable, rigid network structure.

Cycloaddition Reactions: The ethynyl group is a prime candidate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). By introducing a multi-functional azide-containing compound, efficient and quantitative cross-linking can be achieved at moderate temperatures, forming stable triazole linkages. researchgate.net

Metal-Catalyzed Coupling: Other transition metal-catalyzed reactions could also be employed to form specific linkages between polymer chains.

The ability to form these networks allows for the creation of materials with exceptionally high cross-link densities.

Table 1: Comparison of Polymer Properties Before and After Ethynyl Cross-linking

PropertyLinear Polyurethane (Pre-Cross-linking)Cross-linked Network (Post-Cross-linking)Rationale for Change
SolubilitySoluble in organic solvents (e.g., DMF, THF)Insoluble, swells in solventsFormation of an infinite 3D network prevents dissolution.
Glass Transition Temp. (Tg)ModerateSignificantly IncreasedRestricted chain mobility due to covalent cross-links.
Tensile ModulusLow to ModerateHighThe rigid network structure resists deformation more effectively.
Thermal StabilityModerateHighCovalent network requires more energy to decompose.
Chemical ResistanceLimitedExcellentDense network structure limits solvent penetration and chemical attack.

Engineering of Functional Materials with Tunable Properties

The dual reactivity of this compound enables its use in engineering a variety of high-performance materials where properties can be precisely controlled.

Uretdione-based systems are valued in coatings and adhesives because they reduce the amount of volatile free isocyanate, enhancing safety. rsc.org The use of this compound can lead to dual-cure systems. An initial, lower-temperature cure can proceed through the reaction of the ring-opened isocyanates with a polyol, forming a solid coating or adhesive bond. A subsequent thermal or catalytic cure step would then activate the ethynyl cross-linking, imparting exceptional hardness, scratch resistance, and solvent resistance to the final product. This two-stage curing process allows for precise control over the material's properties, making it suitable for demanding applications in aerospace, automotive, and electronics.

Ethynyl (or acetylenic) linkages are fundamental components of conjugated polymers, which are materials with interesting electronic and optical properties. While the diazetidine-dione core itself is an insulating, non-conjugated unit, the N-ethynyl groups can be used as reactive handles to connect pre-synthesized conjugated segments. For example, polymers containing this monomer could be cross-linked with conjugated linkers via cycloaddition reactions. researchgate.net Alternatively, the monomer could be incorporated into copolymers with other conjugated building blocks. The presence of the polar dione (B5365651) functionality could also be used to tune the solubility and electronic energy levels of the resulting materials, potentially finding use in applications like organic semiconductors or sensors.

The development of polymer nanocomposites, where nanoparticles are dispersed within a polymer matrix, is a key strategy for creating materials with enhanced properties. A major challenge in this field is achieving strong interfacial adhesion between the nanoparticles and the polymer. The highly reactive ethynyl groups on polymers derived from this compound provide ideal anchor points for covalent bonding to nanoparticle surfaces. Nanoparticles such as silica, carbon nanotubes, or graphene oxide can be functionalized with complementary reactive groups (e.g., azides). During the curing process, these groups can react with the ethynyl pendants on the polymer chains, forming strong covalent bonds at the interface. This approach ensures efficient load transfer from the polymer matrix to the reinforcement, leading to nanocomposites with superior mechanical strength, thermal stability, and barrier properties. kashanu.ac.ir

Advanced Polymer Architectures through Click Chemistry Approaches

The bifunctional nature of this compound, possessing two terminal alkyne groups, makes it an ideal candidate for polymer synthesis through click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgnih.gov This reaction is renowned for its high efficiency, specificity, and mild reaction conditions, allowing for the precise construction of complex polymer structures. nih.gov

The reaction of this compound with difunctional or multifunctional azides can lead to a variety of advanced polymer architectures:

Linear Polymers: In a step-growth polymerization with a difunctional azide (B81097) (e.g., a diazide), this compound can act as an A2-type monomer to produce high molecular weight linear polymers. The resulting polymer backbone would feature alternating 1,3-diazetidine-2,4-dione units and 1,2,3-triazole rings, the latter formed during the click reaction. wikipedia.org This approach enables the synthesis of polymers with a highly regular and well-defined structure.

Cross-linked Networks and Gels: When reacted with tri- or multifunctional azides, the diethynyl monomer serves as a cross-linking agent, leading to the formation of three-dimensional polymer networks. The density and properties of these networks can be precisely controlled by the choice of the azide co-monomer and the stoichiometric ratio. Such materials are expected to exhibit properties suitable for applications in coatings, adhesives, and as matrices for composites.

Hyperbranched and Dendritic Polymers: The A2 functionality of the monomer allows it to be used in A2 + B3 polymerization schemes with a trifunctional azide monomer, leading to the formation of hyperbranched polymers. These architectures are known for their unique properties, such as low viscosity and high solubility, compared to their linear analogues.

The versatility of the CuAAC reaction provides a straightforward pathway to these complex polymeric structures from the this compound monomer, unlocking new possibilities in materials design. rsc.org

Investigation of Structure-Property Relationships in Material Formulations

The incorporation of the this compound moiety into a polymer is expected to impart a unique combination of properties, stemming directly from its distinct chemical structure. The investigation of these structure-property relationships is crucial for tailoring materials for specific high-performance applications.

Expected Influence of the Monomer Structure:

Mechanical Properties: The rigidity of the diazetidine-dione core is anticipated to contribute to high tensile strength and modulus in the resulting polymers. Following thermal or radiation-induced curing, the ethynyl end-groups can undergo further cross-linking reactions, leading to the formation of a highly cross-linked, rigid thermoset. mdpi.com This would result in materials with excellent mechanical robustness and dimensional stability, comparable to other high-performance thermosets used in aerospace and electronics. mdpi.com

Solubility and Processability: While the rigidity of the backbone may decrease solubility, the polar nature of the dione functionality could enhance solubility in polar organic solvents, potentially improving processability compared to analogous all-carbon backbone polymers. The synthesis via click chemistry allows for the formation of soluble prepolymers which can then be cured in a subsequent step, offering a wide processing window.

The table below presents a hypothetical comparison of projected thermal properties for a linear polymer synthesized from this compound and a diazide, compared to a conventional high-performance polymer like Poly(arylene ether ketone) (PEEK).

PropertyProjected Value for Polymer of this compoundTypical Value for PEEKBasis for Projection
Glass Transition Temperature (Tg)200 - 240 °C~143 °CIncreased chain rigidity from diazetidine-dione and triazole rings. researchgate.net
5% Weight Loss Temperature (Td5) in N2> 500 °C~550 °CHigh stability of the heterocyclic rings in the polymer backbone. mdpi.comnih.gov
Tensile Modulus (Cured)> 4 GPa~3.6 GPaHigh cross-link density achievable through residual alkyne groups. mdpi.com

These projected properties highlight the potential of this compound as a monomer for creating a new class of high-performance polymers with enhanced thermal and mechanical characteristics.

Conclusion and Future Research Outlook

Summary of Key Research Findings for 1,3-Diethynyl-1,3-diazetidine-2,4-dione

A thorough review of scientific databases and literature reveals a notable absence of any published research specifically focused on this compound. Consequently, there are no key research findings to summarize for this compound.

Identification of Remaining Challenges and Unexplored Research Avenues

The primary and most significant challenge is the complete lack of information regarding this compound. All research avenues for this compound remain unexplored. The initial and most fundamental challenge is its synthesis. Developing a viable synthetic route to this molecule would be the first step in enabling any further investigation.

Key unexplored research avenues include:

Synthesis and Characterization: Establishing a reliable and efficient synthetic pathway and fully characterizing the molecule using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemical Reactivity: Investigating the reactivity of the ethynyl (B1212043) groups and the diazetidine-2,4-dione core.

Physical and Chemical Properties: Determining its solubility, stability, and electronic properties.

Computational Modeling: Performing theoretical calculations to predict its geometry, electronic structure, and potential reactivity.

Prospective Directions for Synthetic Innovation and Functionalization

Given the absence of a known synthesis, prospective directions for synthetic innovation are entirely theoretical at this stage. A potential approach could involve the N-alkynylation of a pre-formed 1,3-diazetidine-2,4-dione (B14145313) scaffold. However, the stability of the N-ethynyl amide-like bond within the strained four-membered ring would be a critical factor to consider.

Once synthesized, the two ethynyl groups would offer significant opportunities for functionalization through various well-established reactions of alkynes, such as:

Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Sonogashira coupling.

Hydration or hydrohalogenation reactions.

Polymerization reactions.

Potential for Novel Advanced Material Development and Applications

The presence of two reactive ethynyl groups in a rigid, planar four-membered ring structure suggests that this compound could be a valuable building block for advanced materials. The linear and rigid nature of the ethynyl groups could lead to the formation of highly ordered structures.

Potential applications, though speculative at this point, could include:

Polymers: The di-functional nature of the molecule could allow it to act as a monomer for the synthesis of novel polymers with unique thermal and electronic properties.

Organic Frameworks: It could serve as a linker in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Molecular Electronics: The conjugated system that could be formed through polymerization might lead to materials with interesting electronic properties suitable for molecular wires or switches.

Synergistic Role of Experimental and Computational Methodologies in Future Investigations

Future investigations into this compound would greatly benefit from a synergistic approach combining experimental and computational methods.

Computational Chemistry: Density functional theory (DFT) calculations could be employed to predict the molecule's stability, optimal geometry, spectroscopic properties (NMR, IR), and reaction pathways for its synthesis. This would provide valuable insights to guide experimental efforts.

Experimental Synthesis and Characterization: Guided by computational predictions, experimental chemists could then attempt the synthesis and use various spectroscopic and analytical techniques to confirm the structure and purity of the compound.

Materials Science: A combined experimental and computational approach would be crucial for designing and predicting the properties of any advanced materials derived from this compound. For example, computational models could predict the band gap and conductivity of polymers before their synthesis is attempted.

Q & A

Q. What are the optimal synthetic routes for 1,3-Diethynyl-1,3-diazetidine-2,4-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves cyclization reactions of ethynyl precursors with urea derivatives. Key factors include solvent choice (e.g., polar aprotic solvents like DMF), temperature control (80–120°C), and catalyst selection (e.g., palladium complexes for cross-coupling steps). For purity optimization, fractional crystallization or column chromatography is recommended, as seen in analogous diazetidine-dione syntheses . Factorial design experiments (e.g., varying stoichiometry, temperature, and catalysts) can systematically identify optimal conditions .

Q. What advanced spectroscopic techniques are most effective for characterizing its structure and confirming regioselectivity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to resolve the diazetidine ring and ethynyl substituents. For example, carbonyl signals in diazetidine-diones typically appear at 160–170 ppm in 13C^{13}\text{C} NMR .
  • Infrared Spectroscopy (IR): Confirm C≡C stretches (~2100 cm1^{-1}) and carbonyl vibrations (~1750 cm1^{-1}).
  • X-ray Crystallography: Resolve crystal packing and bond angles to validate regioselectivity, especially for isomers .

Q. How can researchers assess the compound’s thermal stability under varying experimental conditions?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. Design experiments with controlled heating rates (e.g., 5–20°C/min) in inert atmospheres to avoid decomposition. Compare results with structurally similar compounds like 1,3-diethyl-diazetidine-dione, which shows decomposition thresholds above 200°C . Include kinetic studies (e.g., Arrhenius plots) to model degradation pathways .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, ethynyl groups may lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., acetonitrile) to study aggregation behavior. Tools like COMSOL Multiphysics integrate AI to optimize parameters for complex systems .

Q. What experimental designs resolve contradictions in reported catalytic activity data for diazetidine-dione derivatives?

Methodological Answer: Use meta-analysis frameworks to evaluate conflicting studies. For example:

  • Controlled Variable Replication: Standardize catalysts, solvents, and substrates across labs.
  • Multivariate Regression: Identify hidden variables (e.g., trace moisture in solvents) affecting outcomes.
    Refer to comparative methodologies in political science research, which emphasize isolating variables and validating through cross-study consistency .

Q. How can researchers design experiments to elucidate the compound’s mechanism in [2+2] cycloaddition reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated ethynyl groups to identify rate-determining steps.
  • In Situ Spectroscopy: Use UV-vis or Raman to monitor intermediate formation. For example, transient carbonyl shifts may indicate zwitterionic intermediates .
  • Computational Transition-State Modeling: Map potential energy surfaces to identify competing pathways .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound, based on analogs?

Methodological Answer: Analogous compounds (e.g., 1,3-bis(4-azidophenyl)-diazetidine-dione) highlight risks of exothermic decomposition. Recommendations:

  • Controlled Environments: Use inert atmospheres (N2_2/Ar) during synthesis.
  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats and face shields.
  • Storage: Store at –20°C in amber vials to prevent photodegradation .

Q. How should researchers approach structure-property relationship (SPR) studies for this compound?

Methodological Answer:

  • QSPR Models: Correlate substituent electronic parameters (Hammett σ) with properties like solubility or reactivity.
  • High-Throughput Screening (HTS): Test derivatives with varied substituents (e.g., aryl vs. alkyl groups) to identify trends.
    Reference polymer studies (e.g., TDI dimer derivatives) for SPR frameworks .

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